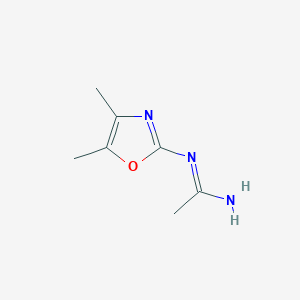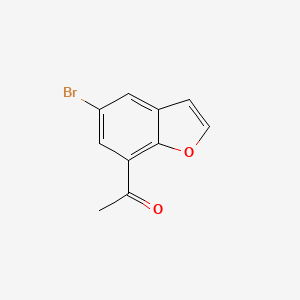![molecular formula C23H28N2O5 B12867437 (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[dioxin] moiety, a hydroxyphenylethylamine group, and a pyrrolidinylpropanone backbone. Its intricate structure suggests potential biological activity and utility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the dihydrobenzo[dioxin] ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the hydroxyphenylethylamine group: This step involves the coupling of the dihydrobenzo[dioxin] intermediate with a hydroxyphenylethylamine derivative using a coupling reagent such as EDCI or DCC.
Formation of the pyrrolidinylpropanone backbone: This can be accomplished through a multi-step process involving the formation of a suitable intermediate, followed by cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
The compound (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activity and potential therapeutic applications not seen in simpler compounds.
特性
分子式 |
C23H28N2O5 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2/t18-,21+,22-/m1/s1 |
InChIキー |
NGVKCJVEHJKVMU-BVYCBKJFSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)N[C@H](CO)C4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)

![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)

